![molecular formula C7H7N5O B2480121 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol CAS No. 1291707-77-1](/img/structure/B2480121.png)
5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . The specific compound you’re asking about has additional functional groups, including an amino group and a pyrimidinyl group .
Molecular Structure Analysis
The molecular structure of “5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol” can be inferred from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Attached to this ring is an amino group (NH2) at the 5-position and a pyrimidin-2-yl group at the 1-position . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Wissenschaftliche Forschungsanwendungen
- 5-Amino-pyrazoles serve as promising functional reagents, akin to biologically active compounds. Researchers have utilized them in the design and synthesis of novel pharmaceuticals due to their structural diversity and potential therapeutic effects .
- Notably, nitrogen-containing aromatic heterocycles, including pyrazoles, play a crucial role in drug development. Approximately 60% of unique small-molecule drugs contain a nitrogen heterocycle .
- Scientists have synthesized novel derivatives of 5-amino-pyrazoles and evaluated their anti-fibrotic activities. Some compounds exhibited better efficacy than existing drugs like Pirfenidone .
- For instance, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrated potent anti-fibrotic effects .
- Fused heterocycles derived from 5-amino-pyrazoles fall into categories such as bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives .
- Various synthetic methods have been explored to access 5-amino-pyrazoles and their derivatives. These include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- Researchers plan strategies to construct organic compounds using 5-amino-pyrazoles. These strategies focus on creating diverse heterocyclic scaffolds with specific functionalities .
- 5-Amino-pyrazoles are considered privileged organic tools due to their versatility and synthetic utility. They enable the efficient assembly of complex molecules .
Medicinal Chemistry and Drug Design
Anti-Fibrotic Agents
Heterocyclic Scaffold Synthesis
Efficient Synthetic Transformations
Organic Synthesis Strategies
Privileged Organic Tools
Zukünftige Richtungen
The future directions for research on “5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities observed for similar compounds, it could be interesting to investigate whether this compound has similar activities. Additionally, the development of more efficient synthesis methods could be a valuable area of research .
Wirkmechanismus
Target of Action
The primary target of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
5-Amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This disruption leads to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
Its molecular weight of 20419 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth . It induces alterations in cell cycle progression and triggers apoptosis within cells . This leads to the destruction of cancer cells .
Eigenschaften
IUPAC Name |
3-amino-2-pyrimidin-2-yl-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-5-4-6(13)11-12(5)7-9-2-1-3-10-7/h1-4H,8H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFXQXMLDNOQLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol | |
CAS RN |
1291707-77-1 |
Source
|
Record name | 5-amino-1-(pyrimidin-2-yl)-1H-pyrazol-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.